2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one
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Overview
Description
2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C15H14N2O2S This compound features a chromen-4-one core structure, which is a benzopyran derivative, substituted with dimethyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Formation of the Thiazole Ring: The thiazole ring can be constructed through the cyclization of a suitable thioamide with an α-haloketone.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and methylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-6-(2-amino)thiazol-4-yl)-4H-chromen-4-one: Similar structure but with an amino group instead of a methylamino group.
2,3-Dimethyl-6-(2-(ethylamino)thiazol-4-yl)-4H-chromen-4-one: Similar structure but with an ethylamino group instead of a methylamino group.
2,3-Dimethyl-6-(2-(methylamino)oxazol-4-yl)-4H-chromen-4-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2,3-Dimethyl-6-(2-(methylamino)thiazol-4-yl)-4H-chromen-4-one lies in its specific substitution pattern and the presence of both the thiazole ring and the methylamino group
Properties
CAS No. |
820967-11-1 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]chromen-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-8-9(2)19-13-5-4-10(6-11(13)14(8)18)12-7-20-15(16-3)17-12/h4-7H,1-3H3,(H,16,17) |
InChI Key |
LTYBNCXUYQIGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C3=CSC(=N3)NC)C |
Origin of Product |
United States |
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